1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 1396680-28-6
Cat. No.: VC7688306
Molecular Formula: C19H20N4O2
Molecular Weight: 336.395
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396680-28-6 |
|---|---|
| Molecular Formula | C19H20N4O2 |
| Molecular Weight | 336.395 |
| IUPAC Name | 1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)triazole-4-carboxamide |
| Standard InChI | InChI=1S/C19H20N4O2/c1-14(15-8-4-2-5-9-15)20-19(25)17-12-23(22-21-17)13-18(24)16-10-6-3-7-11-16/h2-12,14,18,24H,13H2,1H3,(H,20,25) |
| Standard InChI Key | XRVYPBCYJLTJTQ-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=C1)NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a 1,2,3-triazole core substituted at the 1-position with a 2-hydroxy-2-phenylethyl group and at the 4-position with a carboxamide moiety linked to a 1-phenylethyl amine (Fig. 1). The presence of two phenyl rings and a hydroxyl group enhances its potential for π-π stacking and hydrogen bonding, which are critical for target binding.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1396680-28-6 |
| Molecular Formula | |
| Molecular Weight | 336.395 g/mol |
| IUPAC Name | 1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide |
| SMILES | CC(C1=CC=CC=C1)NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O |
| Solubility | Soluble in polar organic solvents |
Synthesis and Optimization
Click Chemistry Approaches
The synthesis of 1,2,3-triazole derivatives predominantly relies on copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . For this compound, a plausible route involves:
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Alkyne Preparation: 2-Hydroxy-2-phenylethyl propargyl ether synthesis via nucleophilic substitution.
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Azide Formation: 1-Phenylethyl azide generation from 1-phenylethylamine through diazotization.
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Cycloaddition: Cu(I)-catalyzed reaction between the alkyne and azide to form the triazole core .
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Carboxamide Coupling: Amidation of the triazole carboxylic acid with 1-phenylethylamine using HBTU or EDCl .
Analytical Characterization
Key characterization techniques include:
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NMR Spectroscopy: - and -NMR confirm triazole ring formation (δ 7.5–8.5 ppm for triazole protons) .
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Mass Spectrometry: High-resolution MS validates the molecular ion peak at m/z 336.395.
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X-ray Crystallography: Resolves stereochemistry of the hydroxy-phenylethyl substituent .
Biological Activities and Mechanisms
Pregnane X Receptor (PXR) Modulation
Structurally analogous 1,2,3-triazole-4-carboxamides, such as compound 85 (IC = 0.022 μM), act as potent PXR inverse agonists and antagonists . These inhibitors block PXR-mediated drug metabolism, offering therapeutic potential in mitigating adverse drug interactions . While direct data for this compound are unavailable, its shared carboxamide scaffold suggests comparable binding to PXR’s ligand-binding domain (LBD) .
Anticancer Activity
Triazole carboxamides induce apoptosis in cancer cells via caspase-3 activation and Bcl-2 suppression. A 2022 study reported IC values of 5–15 μM for similar compounds in MCF-7 breast cancer cells .
Applications and Research Implications
Pharmaceutical Development
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PXR-Targeted Therapies: Could reduce chemotherapy resistance by inhibiting PXR-mediated detoxification pathways .
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Antimicrobial Agents: Potential for treating multidrug-resistant infections due to low toxicity profiles.
Chemical Biology Tools
The compound’s fluorescent triazole core enables its use as a bioorthogonal probe for imaging intracellular targets .
Research Gaps and Future Directions
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Target Identification: Proteomics studies are needed to map interaction partners beyond PXR.
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In Vivo Efficacy: No pharmacokinetic or toxicity data exist; rodent models should assess bioavailability and LD.
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Structural Optimization: Introducing electron-withdrawing groups (e.g., -CF) may enhance binding affinity .
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